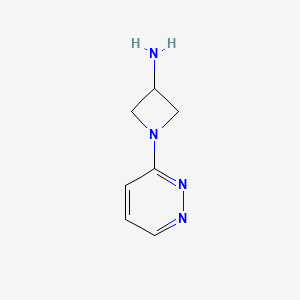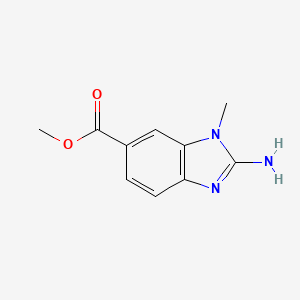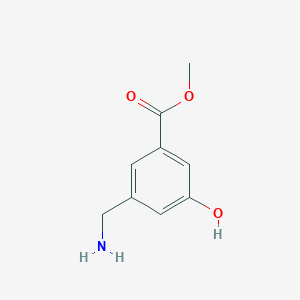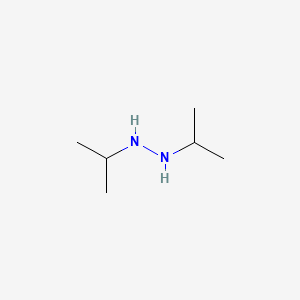
1,2-Diisopropylhydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Diisopropylhydrazine is an organic compound with the molecular formula C₆H₁₆N₂. It is a derivative of hydrazine, where two isopropyl groups are attached to the nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Diisopropylhydrazine can be synthesized through several methods. One common method involves the reaction of isopropylamine with hydrazine hydrate under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions helps in achieving high yields and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
1,2-Diisopropylhydrazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the isopropyl groups and the nitrogen-nitrogen bond .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound, leading to the formation of corresponding oxides.
Reduction: Reducing agents like lithium aluminum hydride can reduce this compound to simpler amines.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated derivatives .
Scientific Research Applications
1,2-Diisopropylhydrazine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of nitrogen-containing compounds.
Biology: Research studies have explored its potential as a precursor for biologically active molecules.
Medicine: Investigations are ongoing to determine its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of 1,2-Diisopropylhydrazine involves its interaction with molecular targets and pathways within biological systems. The compound can act as a nucleophile, participating in various biochemical reactions. Its effects are mediated through the formation of reactive intermediates, which can interact with cellular components and influence biological processes .
Comparison with Similar Compounds
Similar Compounds
- 1,2-Diethylhydrazine
- N,N’-Diisopropylhydrazine
- 1,2-Diisopropylhydrazine monohydrochloride
Comparison
This compound is unique due to the presence of two isopropyl groups, which influence its chemical reactivity and physical propertiesThe isopropyl groups provide steric hindrance, affecting the compound’s interactions with other molecules .
Properties
CAS No. |
3711-34-0 |
|---|---|
Molecular Formula |
C6H16N2 |
Molecular Weight |
116.20 g/mol |
IUPAC Name |
1,2-di(propan-2-yl)hydrazine |
InChI |
InChI=1S/C6H16N2/c1-5(2)7-8-6(3)4/h5-8H,1-4H3 |
InChI Key |
QWLQTDXXEZQUBB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NNC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


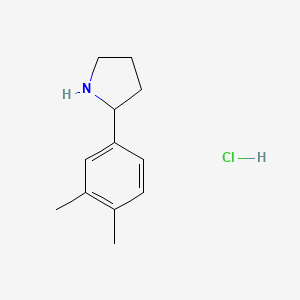
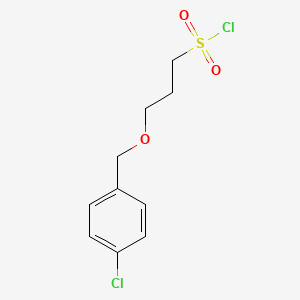
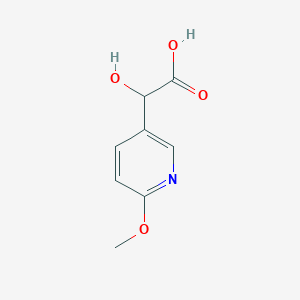

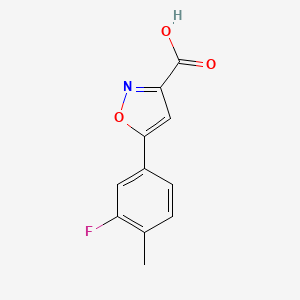
![1-[(2-Methoxy-4-methylphenyl)methyl]piperazine](/img/structure/B13520205.png)
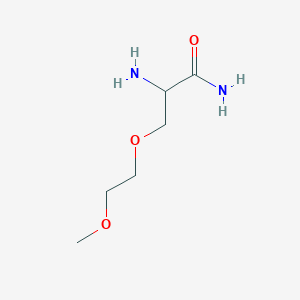
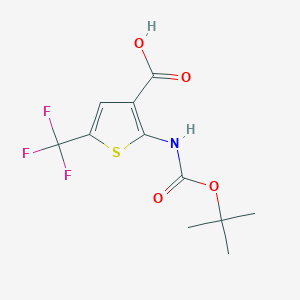
![1-(1-(Pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)prop-2-en-1-one](/img/structure/B13520222.png)
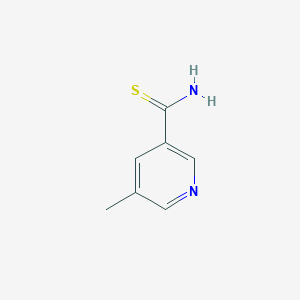
![(8,8-Dimethyl-1-oxaspiro[4.5]decan-2-YL)methanamine](/img/structure/B13520228.png)
